molecular formula C7H6N2O2 B13628606 2-(Pyrimidin-5-yl)acrylic acid

2-(Pyrimidin-5-yl)acrylic acid

Cat. No.: B13628606
M. Wt: 150.13 g/mol
InChI Key: RNOWZNYFXITTOV-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)prop-2-enoic acid is a heterocyclic organic compound that features a pyrimidine ring attached to a propenoic acid moiety. Pyrimidine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-5-yl)prop-2-enoic acid typically involves the condensation of pyrimidine derivatives with suitable alkenoic acid precursors. One common method includes the reaction of 5-aminopyrimidine with acylating agents such as carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often require the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 2-(pyrimidin-5-yl)prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce saturated propenoic acid derivatives.

Scientific Research Applications

2-(Pyrimidin-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyrimidin-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating biological processes. For instance, they can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-5-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propenoic acid moiety allows for additional functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-pyrimidin-5-ylprop-2-enoic acid

InChI

InChI=1S/C7H6N2O2/c1-5(7(10)11)6-2-8-4-9-3-6/h2-4H,1H2,(H,10,11)

InChI Key

RNOWZNYFXITTOV-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CN=CN=C1)C(=O)O

Origin of Product

United States

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